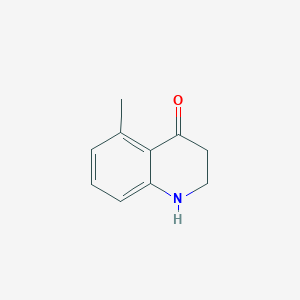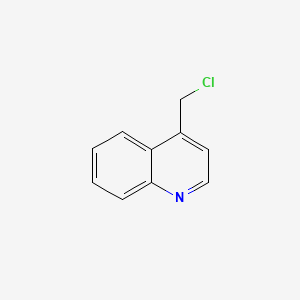
4-(Chloromethyl)quinoline
Descripción general
Descripción
4-(Chloromethyl)quinoline, also known as 4-CMQ, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile and valuable chemical, due to its unique properties, which include the ability to form stable complexes with a wide range of metal ions. 4-CMQ has also been used in the synthesis of other organic compounds, such as quinoline derivatives, and in the production of specialty polymers.
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
4-(Chloromethyl)quinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are crucial in the development of compounds with potential pharmacological activities. The chloromethyl group serves as a reactive site for further functionalization, leading to the creation of complex molecules used in drug discovery and development .
Antimalarial and Antibacterial Agents
The structural motif of quinoline is found in many antimalarial and antibacterial drugs. 4-(Chloromethyl)quinoline can be used to synthesize compounds similar to chloroquine and ciprofloxacin, which have been effective against malaria and bacterial infections, respectively. This application is significant in the ongoing battle against drug-resistant strains of bacteria and malaria parasites .
Anticancer Research
Quinoline derivatives have shown promise in anticancer research. 4-(Chloromethyl)quinoline can be transformed into compounds that inhibit cancer cell growth. It’s particularly useful in creating novel anticancer agents with 4-anilinoquinazoline scaffolds, which are studied for their potential to treat various types of cancer .
Catalysis in Organic Synthesis
In organic synthesis, 4-(Chloromethyl)quinoline can act as a catalyst or a component of catalytic systems. Its structure allows for the development of catalytic methods that facilitate the synthesis of complex organic compounds, which can be used in various industrial applications .
Material Science Applications
The reactivity of 4-(Chloromethyl)quinoline makes it a valuable compound in material science. It can be used to create organic materials with specific electronic or photonic properties, contributing to the advancement of technologies in areas such as OLEDs and organic semiconductors .
Development of Bioorganic Molecules
4-(Chloromethyl)quinoline: is instrumental in the field of bioorganic chemistry, where it’s used to develop molecules that mimic biological processes. These molecules can serve as tools for understanding biological mechanisms or as leads for the development of new therapeutic agents .
Propiedades
IUPAC Name |
4-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKQWRLRYMCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493721 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)quinoline | |
CAS RN |
5632-17-7 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

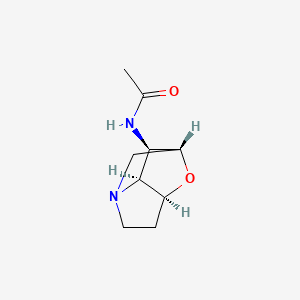
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
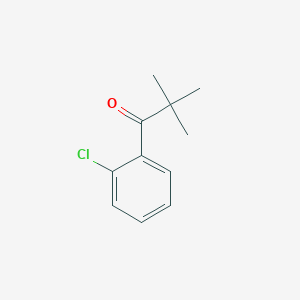
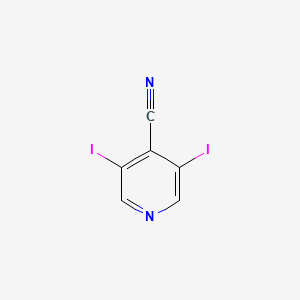
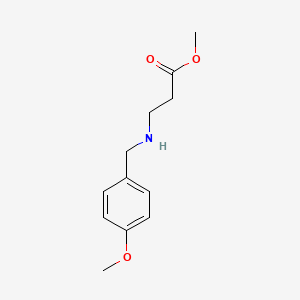

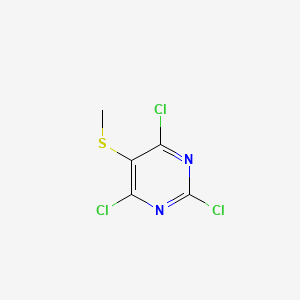
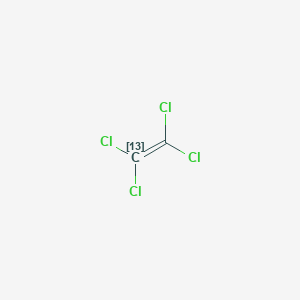
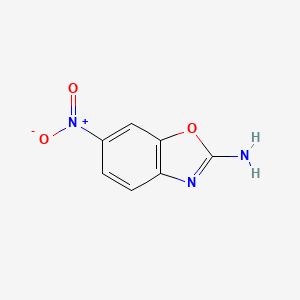
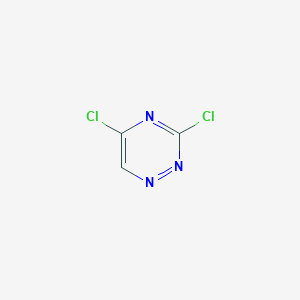
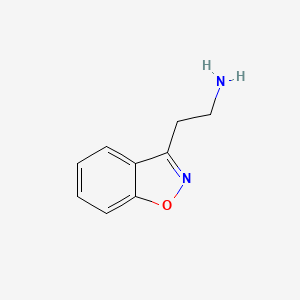
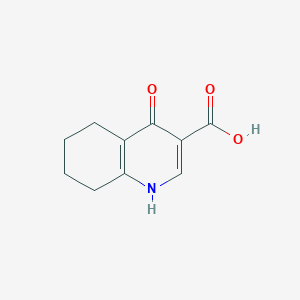
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
